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Abstract

Desglymidodrine, the pharmacologically active metabolite of the prodrug Midodrine, is a
selective alpha-1 adrenergic receptor agonist. It is clinically significant in the management of
orthostatic hypotension. This technical guide provides an in-depth overview of the synthesis
and characterization of Desglymidodrine (also known as ST-1059). It details multiple synthetic
pathways, comprehensive experimental protocols, and thorough characterization data. The
guide is intended to be a valuable resource for researchers, scientists, and professionals
involved in drug development and medicinal chemistry.

Introduction

Desglymidodrine, chemically named 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is the active
metabolite of Midodrine.[1] Following oral administration, Midodrine is enzymatically hydrolyzed
to Desglymidodrine, which then exerts its therapeutic effects.[1] As a selective al-adrenergic
receptor agonist, Desglymidodrine induces vasoconstriction of both arterioles and venous
vasculature, leading to an increase in vascular tone and an elevation in blood pressure.[2] This
mechanism of action makes it effective in treating conditions characterized by a significant drop
in blood pressure upon standing, such as orthostatic hypotension.

This document outlines various methods for the chemical synthesis of Desglymidodrine and
provides a comprehensive summary of its analytical characterization.
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Synthesis of Desglymidodrine

Several synthetic routes to Desglymidodrine have been reported. The most common methods
include the hydrolysis of its prodrug, Midodrine, and de novo syntheses starting from
commercially available precursors.

Synthesis via Amide Hydrolysis of Midodrine

A straightforward method for obtaining Desglymidodrine is through the hydrolysis of the amide
bond in Midodrine.[3]

Reaction Scheme:

Midodrine

Desglymidodrine Glycine

Click to download full resolution via product page
Figure 1: Synthesis of Desglymidodrine via amide hydrolysis of Midodrine.
Experimental Protocol:[3]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
Midodrine hydrochloride (1.0 eq) in a 1N sodium hydroxide (NaOH) solution.

» Reaction Conditions: Heat the reaction mixture to reflux using a water bath for approximately
30 hours.

» Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC)
with a mobile phase of n-butanol:water (4.5:0.5 v/v) and by LC-MS/MS.
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» Work-up and Purification: Upon completion of the reaction, cool the mixture. White crystals of
Desglymidodrine will precipitate. Isolate the product by filtration, wash with cold water, and
dry. Recrystallize the crude product from acetonitrile to obtain pure Desglymidodrine.

De Novo Synthesis from 1-(2,5-dimethoxyphenyl)-2-
nitroethanol

An alternative synthesis involves the reduction of a nitroethanol intermediate.

Reaction Scheme:

Sodium Borohydride
Ethanol, -10°C

1-(2,5-dimethoxyphenyl)-2-nitroethanol > Desglymidodrine
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Figure 2: Synthesis of Desglymidodrine from a nitroethanol intermediate.

Experimental Protocol:

Reaction Setup: In a reaction flask, dissolve 1-(2,5-dimethoxyphenyl)-2-nitroethanol (1.0 eq)
in ethanol.

e Reaction Conditions: Cool the solution to -10°C. Add sodium borohydride (NaBH4) (approx.
2.0 eq) portion-wise, maintaining the temperature below 0°C. Stir the reaction mixture for 2
hours at this temperature.

e Monitoring: Monitor the reaction completion by HPLC.

o Work-up and Purification: Quench the reaction by adding water. Remove the ethanol under
reduced pressure. The crude product can be isolated by filtration and purified by
recrystallization.

De Novo Synthesis via Gabriel Phthalimide Synthesis
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This route involves the formation of the primary amine through a Gabriel synthesis, followed by
reduction.

Reaction Scheme:

Potassium Phthalimide

. DMF Hydrazine Hydrate Sodium Borohydride
2-chloro-1-(2,5- wl)ethan-1-one N-pi d i Y 2-amino-1-(2,5 1-one Y Dt
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Figure 3: Gabriel synthesis route to Desglymidodrine.
Experimental Protocol:

o Phthalimide Adduct Formation: React 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one with
potassium phthalimide in dimethylformamide (DMF) to yield the corresponding N-protected
intermediate.

o Deprotection: Treat the intermediate with hydrazine hydrate in a suitable solvent like
methanol to cleave the phthalimide group and yield 2-amino-1-(2,5-dimethoxyphenyl)ethan-
1-one.

» Reduction: Reduce the ketone functionality of 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one
using a reducing agent such as sodium borohydride to obtain Desglymidodrine.

Characterization of Desglymidodrine

Thorough characterization is essential to confirm the identity and purity of the synthesized
Desglymidodrine.

Physicochemical Properties
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Property Value Reference
Molecular Formula C10H15NOs
Molecular Weight 197.23 g/mol
White to off-white crystalline
Appearance ]
solid
Melting Point 146-150°C (decomposes)
Solubility Sparingly soluble in water

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of Desglymidodrine.

1H NMR (400 MHz, DMSO-ds):

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
6.6-6.9 3H Ar-H
4.71 1H -OH
3.75,3.73 6H -OCHs
2.67 2H -NH:z
2.50-2.60 2H -CHz-

13C NMR (100 MHz, DMSO-de):
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Chemical Shift (8) ppm Assighment
153.4, 149.2 Ar-C (C-0)
129.8 Ar-C

1135, 112.8,111.9 Ar-CH

69.19 -CH(OH)-
56.22, 55.68 -OCHs

49.02 -CH2-NH2

Mass spectrometry confirms the molecular weight and provides information about the
fragmentation pattern of Desglymidodrine.

. lonization .
Technique miz Assignment Reference
Mode
LC-MS/MS Positive ESI 198.05 [M+H]*+
Positive ESI [M+H]* > [M+H-
LC-MS/MS 198.1 > 180.2
(MRM) H20]*

Mechanism of Action and Signaling Pathway

Desglymidodrine functions as a selective agonist for al-adrenergic receptors. These
receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G
protein.

Experimental Workflow for Characterization:
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Figure 4: Experimental workflow for the characterization of synthesized Desglymidodrine.

Signaling Pathway:

Upon binding of Desglymidodrine to the al-adrenergic receptor, the following signaling
cascade is initiated:

e Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the
a subunit of the Gq protein, leading to its activation.

e Phospholipase C (PLC) Activation: The activated Gaq subunit stimulates the membrane-
bound enzyme Phospholipase C.

o Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and
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diacylglycerol (DAG).
o Downstream Effects:

o IPs diffuses into the cytosol and binds to IPs receptors on the endoplasmic reticulum,
triggering the release of intracellular calcium (Ca2*).

o DAG remains in the plasma membrane and, along with the increased intracellular Ca?*,
activates Protein Kinase C (PKC).

This cascade ultimately leads to various physiological responses, including the contraction of
smooth muscle cells in blood vessels.
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Figure 5: Signaling pathway of Desglymidodrine via the al-adrenergic receptor.
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Conclusion

This technical guide has provided a comprehensive overview of the synthesis and
characterization of Desglymidodrine. The detailed experimental protocols for various synthetic
routes offer valuable practical information for chemists. The tabulated physicochemical and
spectroscopic data serve as a crucial reference for the analytical characterization of this
important active pharmaceutical ingredient. Furthermore, the elucidation of its mechanism of
action and signaling pathway provides essential context for pharmacologists and drug
development professionals. This document aims to be a foundational resource for further
research and development involving Desglymidodrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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